molecular formula C21H25NO4 B5753146 diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate

diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5753146
M. Wt: 355.4 g/mol
InChI Key: JDBYZERGWROTDA-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DDC, is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties. DDC is a member of the pyridine family and is widely used in the field of medicinal chemistry.

Mechanism of Action

Diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate exerts its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the replication of viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to possess a variety of biochemical and physiological effects. diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate is readily available and relatively inexpensive. In addition, diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied and its pharmacological properties are well-characterized. However, diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate also has some limitations for use in lab experiments. diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate has poor solubility in water, which can make it difficult to administer in vivo. In addition, diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate has a short half-life in vivo, which can limit its efficacy.

Future Directions

There are several future directions for research on diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate derivatives with improved pharmacological properties, such as increased solubility and longer half-life. Another area of interest is the investigation of the potential use of diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate in combination with other drugs for the treatment of various diseases. Finally, further research is needed to elucidate the precise mechanism of action of diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate and to identify additional molecular targets for this compound.

Synthesis Methods

Diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using a variety of methods, including the Hantzsch reaction, the Gewald reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of two molecules of ethyl acetoacetate with one molecule of 2-phenylacetaldehyde and one molecule of ammonia. The Gewald reaction involves the reaction of ethyl acetoacetate with 2-mercaptobenzothiazole and a base such as sodium ethoxide. The Biginelli reaction involves the condensation of ethyl acetoacetate, 2-phenylacetaldehyde, and urea in the presence of a catalyst such as p-toluenesulfonic acid.

Scientific Research Applications

Diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. In addition, diethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

diethyl 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-5-25-20(23)18-14(3)22-15(4)19(21(24)26-6-2)17(18)13-12-16-10-8-7-9-11-16/h7-13,17,22H,5-6H2,1-4H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBYZERGWROTDA-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C=CC2=CC=CC=C2)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1/C=C/C2=CC=CC=C2)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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